2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
The compound “2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR and GCMS) techniques .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR and 13C-NMR . For example, the 1H-NMR spectrum of a similar compound showed the disappearance of the protons of the carboxyl group as well as the amino group of the compounds, and also the appearance of new proton for the N-H group at δ 12.45 ppm .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. The reaction pathway for the synthesis of a similar compound has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques such as IR, NMR, and mass spectrometry .Scientific Research Applications
Synthesis and Antitumor Activity
A study detailed the synthesis of 1H-thieno[2,3-c]chromen-4(2H)-one derivatives, highlighting a series of compounds synthesized through Knoevenagel condensation. These compounds were evaluated for their preliminary antitumor screening, showing moderate to good activity against several cancer cell lines. This suggests potential applications in developing new anticancer therapies (Huchang Yu et al., 2017).
Antimicrobial and Antifungal Activity
Research on novel bis(chromenes) incorporating piperazine moiety, including derivatives of the mentioned compound, explored their synthesis and biological evaluation. These studies have shown promising results in antimicrobial activities, suggesting the compound's derivatives could be useful in creating new antimicrobial and antifungal medications (Ahmed E. M. Mekky, S. Sanad, 2019).
Photophysical Properties
Another aspect of the research on derivatives of this compound includes the exploration of their photophysical properties. Studies have shown that certain derivatives exhibit strong fluorescence quench and red shift in acidic conditions due to intramolecular hydrogen bonding, highlighting their potential as novel fluorescent pH sensors (Dawei Cui et al., 2004).
Future Directions
Properties
IUPAC Name |
2-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S/c23-15-5-3-7-19-20(15)24-22(30-19)28-13-8-10-25(11-9-13)21(27)18-12-16(26)14-4-1-2-6-17(14)29-18/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNGDKYNKUYNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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